molecular formula C30H33N3O3 B11411240 4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11411240
M. Wt: 483.6 g/mol
InChI Key: XKHZUEZSAICTPG-UHFFFAOYSA-N
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Description

The compound “4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one” is a complex organic molecule that features a combination of benzodiazole, pyrrolidinone, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one” typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where the phenol derivative reacts with an appropriate alkyl halide.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the benzodiazole core with the pyrrolidinone ring and the phenoxy group under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrrolidinone moieties.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes and signaling pathways.

Medicine

    Pharmaceuticals: The compound has potential as a therapeutic agent for treating various diseases, including neurological disorders and cancers.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It interacts with receptors on cell surfaces, altering their conformation and affecting downstream signaling pathways.

    DNA Intercalation: It can intercalate into DNA strands, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)-2-pyrrolidinone
  • 4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Uniqueness

  • Structural Complexity : The presence of multiple functional groups and aromatic rings makes it structurally unique.
  • Biological Activity : Its specific combination of functional groups may result in unique biological activities compared to similar compounds.
  • Synthetic Accessibility : The synthetic routes and conditions required for its preparation may differ significantly from those of similar compounds, affecting its overall accessibility and cost.

Properties

Molecular Formula

C30H33N3O3

Molecular Weight

483.6 g/mol

IUPAC Name

4-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C30H33N3O3/c1-4-35-27-16-8-7-15-26(27)33-20-23(19-28(33)34)30-31-24-13-5-6-14-25(24)32(30)17-10-18-36-29-21(2)11-9-12-22(29)3/h5-9,11-16,23H,4,10,17-20H2,1-3H3

InChI Key

XKHZUEZSAICTPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=C(C=CC=C5C)C

Origin of Product

United States

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